molecular formula C11H10S B14644545 7,8-Dihydro-6H-indeno[4,5-b]thiophene CAS No. 55119-21-6

7,8-Dihydro-6H-indeno[4,5-b]thiophene

Cat. No.: B14644545
CAS No.: 55119-21-6
M. Wt: 174.26 g/mol
InChI Key: YLFQDPFAMGBZJV-UHFFFAOYSA-N
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Description

7,8-Dihydro-6H-indeno[4,5-b]thiophene is a heterocyclic compound that features a fused ring system combining an indene and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydro-6H-indeno[4,5-b]thiophene typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-hydroxyindanone derivatives with sulfur sources under specific conditions . Another approach includes the use of palladium-catalyzed reactions to form the thiophene ring .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydro-6H-indeno[4,5-b]thiophene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen functionalities into the molecule.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace hydrogen atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7,8-Dihydro-6H-indeno[4,5-b]thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8-Dihydro-6H-indeno[4,5-b]thiophene involves its interaction with specific molecular targets and pathways. For example, its biological activities may be mediated through interactions with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydro-5H-indeno[5,6-b]thiophene
  • 2-Methyl-7,8-dihydro-6H-indeno[4,5-b]thiophene
  • 2-Ethyl-7,8-dihydro-6H-indeno[4,5-b]thiophene

Uniqueness

7,8-Dihydro-6H-indeno[4,5-b]thiophene is unique due to its specific ring fusion and electronic properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

55119-21-6

Molecular Formula

C11H10S

Molecular Weight

174.26 g/mol

IUPAC Name

7,8-dihydro-6H-cyclopenta[g][1]benzothiole

InChI

InChI=1S/C11H10S/c1-2-8-4-5-9-6-7-12-11(9)10(8)3-1/h4-7H,1-3H2

InChI Key

YLFQDPFAMGBZJV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C3=C(C=C2)C=CS3

Origin of Product

United States

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